6-Chloro-1H-indole-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-indole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWUVXQQOOFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216060-79-5 | |
| Record name | 6-chloro-1H-indole-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloro 1h Indole 3 Sulfonyl Chloride and Analogous Indole Sulfonyl Chlorides
Established Synthetic Pathways
Traditional methods for the synthesis of indole (B1671886) sulfonyl chlorides primarily rely on electrophilic substitution reactions, leveraging the electron-rich nature of the indole ring system. These established pathways can be broadly categorized into direct, single-step protocols and sequential, multi-step strategies.
Direct Chlorosulfonation Protocols from Substituted Indoles
Direct chlorosulfonation involves the reaction of a substituted indole with a potent chlorosulfonating agent. The indole nucleus is highly susceptible to electrophilic attack, particularly at the C3 position, due to the electron-donating effect of the nitrogen atom. quimicaorganica.org
The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). The reaction mechanism is analogous to other electrophilic aromatic substitutions. At higher temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), a powerful electrophile, which sulfonates the indole. stackexchange.com However, the reagent can also provide the electrophile SO₂Cl⁺, which directly installs the sulfonyl chloride moiety onto the indole ring. stackexchange.com Due to the high reactivity of both the indole nucleus and chlorosulfonic acid, the reaction conditions, such as temperature and solvent, must be carefully controlled to prevent polymerization and other side reactions. quimicaorganica.org
Sequential Sulfonation and Chlorination Strategies
A two-step approach offers a milder alternative to direct chlorosulfonation. This strategy involves the initial sulfonation of the indole to form an intermediate indole-3-sulfonic acid, which is then converted to the desired sulfonyl chloride.
Step 1: Sulfonation The sulfonation of indoles is typically performed using a sulfur trioxide-pyridine complex (SO₃·py). quimicaorganica.org This reagent is less aggressive than fuming sulfuric acid or chlorosulfonic acid, minimizing the risk of degradation and polymerization of the sensitive indole ring. The reaction proceeds via electrophilic attack of SO₃ at the C3 position to yield the corresponding indole-3-sulfonic acid.
Step 2: Chlorination The resulting sulfonic acid can then be converted into the sulfonyl chloride. This transformation is a standard procedure in organic synthesis and is commonly achieved using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov This sequential method provides greater control over the reaction and is often more suitable for complex or sensitive indole substrates.
Catalytic and Transition Metal-Mediated Syntheses
Modern synthetic chemistry has introduced several catalytic methods for preparing indole sulfonyl chlorides and their sulfone precursors. These approaches often provide higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
Gold- and Silver-Catalyzed Cyclization Approaches
Gold and silver catalysts are effective in synthesizing 3-sulfonylindoles through the cyclization of ortho-alkynyl-N-sulfonylanilines. nih.govacs.org This method constructs the indole ring and installs the sulfonyl group in a single, atom-economical step. The reaction, often promoted by visible light, involves a 5-endo-dig cyclization of the precursor, which is followed by a 1,3-sulfonyl migration to furnish the 2-aryl-3-sulfonyl-NH-indole product. acs.org While gold-catalyzed reactions can proceed without a photocatalyst, silver-based catalysis often requires the presence of an iridium photocatalyst to facilitate the process. acs.org This approach is valued for its ability to create complex indole structures from readily available starting materials.
| Substrate (ortho-alkynyl-N-sulfonylaniline) | Catalyst System | Product (3-Sulfonylindole) | Yield (%) | Reference |
| N-Tosyl-2-(phenylethynyl)aniline | Ph₃PAuCl / Blue LEDs | 2-Phenyl-3-tosyl-1H-indole | 95 | acs.org |
| N-(Mesitylsulfonyl)-2-(phenylethynyl)aniline | Ph₃PAuCl / Blue LEDs | 2-Phenyl-3-(mesitylsulfonyl)-1H-indole | 94 | acs.org |
| N-Tosyl-2-((4-methoxyphenyl)ethynyl)aniline | AgSbF₆ / Ir-photocatalyst / Blue LEDs | 2-(4-Methoxyphenyl)-3-tosyl-1H-indole | 85 | acs.org |
| N-Tosyl-2-(cyclohex-1-en-1-ylethynyl)aniline | Ph₃PAuCl / Blue LEDs | 2-(Cyclohex-1-en-1-yl)-3-tosyl-1H-indole | 80 | acs.org |
Indium Tribromide-Catalyzed Sulfonylation of Indoles
Indium tribromide (InBr₃) has emerged as a highly efficient Lewis acid catalyst for the direct C3 sulfonylation of indoles with various sulfonyl chlorides. lookchem.comresearchgate.net This method is notable for its mild reaction conditions, high regioselectivity for the C3 position, and operational simplicity. lookchem.comresearchgate.net The reaction proceeds smoothly in a solvent like 1,2-dichloroethane (B1671644) at reflux, and no N-sulfonylation products are observed. lookchem.com The catalytic amount of InBr₃ activates the sulfonyl chloride, facilitating the electrophilic attack on the indole ring. This protocol is applicable to a wide range of substituted indoles and sulfonyl chlorides. lookchem.com
| Indole Derivative | Sulfonyl Chloride | Product | Yield (%) | Reference |
| Indole | Phenylsulfonyl chloride | 3-Phenylsulfonyl-1H-indole | 87 | lookchem.com |
| 2-Methylindole | Phenylsulfonyl chloride | 2-Methyl-3-phenylsulfonyl-1H-indole | 92 | lookchem.com |
| 5-Methoxyindole | p-Toluenesulfonyl chloride | 5-Methoxy-3-(p-tolylsulfonyl)-1H-indole | 90 | lookchem.com |
| Indole | p-Nitrophenylsulfonyl chloride | 3-(p-Nitrophenylsulfonyl)-1H-indole | 85 | lookchem.com |
Copper-Catalyzed Sulfonylation Methods
Copper-catalyzed reactions provide another avenue for the C3 sulfonylation of indoles. One effective method utilizes sodium arenesulfinates as the sulfonating agent in the presence of a catalytic system comprising copper(I) iodide (CuI) and 1,10-phenanthroline. researchgate.net This C-H functionalization reaction proceeds under mild conditions (70 °C) and demonstrates good substrate scope, accommodating various 4-, 5-, and 6-substituted indoles. researchgate.net The use of readily available and stable sodium sulfinates as the source of the sulfonyl group is a key advantage of this methodology. nih.gov While some copper-catalyzed methods using sulfonyl chlorides exist, they often participate in more complex multicomponent reactions rather than direct C-H sulfonylation. acs.orgnih.gov
Radical Sulfonylation Cascade Methodologies
Radical sulfonylation cascade reactions have emerged as a powerful tool for the synthesis of complex, polycyclic sulfonated indole derivatives. These methodologies are typically initiated by the generation of a sulfonyl radical, often from a sulfonyl chloride precursor, which then engages in a series of intramolecular or intermolecular reactions, including cyclization, to build molecular complexity in a single step.
Visible-light photocatalysis is a prominent strategy for initiating these cascades under mild conditions. In this approach, a photocatalyst, upon absorbing light, facilitates a single-electron transfer to generate a sulfonyl radical from a sulfonyl chloride. This radical can then add to an unactivated alkene tethered to the indole core, initiating a cyclization cascade to form pyrido[1,2-a]indoles and related structures. acs.org Notably, some reactions can proceed without an external photocatalyst, where the indole or pyrrole (B145914) starting material itself may act as a pre-photocatalyst to promote the generation of the sulfonyl radical upon irradiation. acs.org
Metal-free conditions have also been developed for these cascade reactions. For instance, the use of tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) can mediate the reaction between arylsulfonyl hydrazides and indoles to initiate a sulfonyl radical cascade, leading to sulfonated indolo[1,2-a]quinolines. researchgate.net These reactions demonstrate high efficiency and functional group tolerance. Another approach involves the self-homolysis of sulfonyl chloride upon visible light irradiation to generate the sulfonyl radical, which then triggers a regioselective cascade sulfonylation/cyclization of unactivated alkenes in benzimidazole (B57391) derivatives. organic-chemistry.org
The versatility of this method allows for the synthesis of a diverse range of complex heterocyclic structures containing both indole and sulfonyl moieties, which are of significant interest in medicinal chemistry.
| Initiation Method | Reactants | Key Intermediates | Product Class | Reference |
| Visible-Light Photocatalysis | Alkene-tethered indoles, Sulfonyl chlorides | Sulfonyl radical | Pyrido[1,2-a]indoles | acs.org |
| Metal-Free (TBAI/TBHP) | Arylsulfonyl hydrazides, 1-(2-(arylethynyl)phenyl)indoles | Sulfonyl radical | Sulfonated indolo[1,2-a]quinolines | researchgate.net |
| Photocatalyst-Free Visible Light | Benzimidazole derivatives, Sulfonyl chlorides | Sulfonyl radical | Polycyclic benzimidazoles | organic-chemistry.org |
Green Chemistry Approaches in Indole Sulfonyl Chloride Synthesis
In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally benign methods for the synthesis of indole sulfonyl chlorides and related compounds. These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.
Solvent-Free and Aqueous Reaction Conditions
The use of water as a solvent is a cornerstone of green chemistry. Catalyst-free methods for the thiolation of indoles using sulfonyl hydrazides have been successfully developed in water, producing 3-sulfenylindoles with only nitrogen and water as byproducts. researchgate.net While not a direct synthesis of sulfonyl chlorides, this demonstrates the compatibility of indole sulfonylation precursor reactions with aqueous media.
More directly, general procedures for preparing aryl sulfonyl chlorides from diazonium salts can be performed under aqueous acidic conditions. researchgate.net This method offers considerable advantages over traditional syntheses in acetic acid by being safer and more robust. The low solubility of the sulfonyl chloride products in water protects them from hydrolysis and allows for their direct precipitation from the reaction mixture in high yield and purity. researchgate.net Furthermore, the oxyhalogenation of thiols and disulfides to form sulfonyl chlorides can be achieved rapidly and efficiently using oxone-KX (where X is Cl or Br) in water at room temperature. rsc.org
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and enhance product purity. In the context of sulfonyl chloride synthesis, microwave irradiation significantly improves the conversion of various bromides to sodium sulfonates, which are direct precursors to sulfonyl chlorides. nih.gov This method shortens reaction times from hours to minutes compared to conventional heating. nih.gov
While direct microwave-assisted synthesis of 6-Chloro-1H-indole-3-sulfonyl chloride is not widely documented, the synthesis of its derivatives, sulfonamides, has been effectively achieved under microwave irradiation. These reactions often proceed through an in-situ generated sulfonyl chloride intermediate from a sulfonic acid. organic-chemistry.orgacs.org For example, 2,4,6-trichloro- rsc.orgresearchgate.netresearchgate.net-triazine can be used to activate a sulfonic acid, which is then irradiated with microwaves to form the intermediate sulfonyl chloride before reacting with an amine. cbijournal.com The application of microwave technology to various indole-forming reactions, such as the Fischer indole synthesis, is also well-established, highlighting the potential for developing a fully microwave-assisted route to sulfonated indoles. nih.gov
Utilization of Ionic Liquids and Eco-friendly Catalysts
Ionic liquids (ILs) are considered "designer solvents" due to their negligible vapor pressure, high thermal stability, and tunable properties, making them a green alternative to volatile organic compounds. researchgate.net They have been successfully employed as both catalysts and solvents in indole synthesis. researchgate.net For instance, chloroaluminate ionic liquids have been used in the Fischer indole synthesis, and their application in combination with microwave irradiation has been explored for synthesizing indole-2-carboxylic acid esters. researchgate.netresearchgate.net The use of ILs can facilitate easier product separation and potential recycling of the reaction medium. researchgate.net
The development of eco-friendly and recyclable catalysts is another key area of green synthesis. Heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@γFe₂O₃–SO₃H), have been used for the functionalization of indole derivatives under environmentally friendly conditions at room temperature. rsc.org Other sustainable catalysts include those derived from renewable resources, like rice-husk-derived carbonaceous materials bearing sulfonic acid groups (AC–SO₃H) and amla seed-derived biochar, which have proven effective in synthesizing various indole derivatives. researchgate.netrsc.org A modular protocol for preparing 3-sulfonylindoles utilizes a recyclable hexamolybdate catalyst with hydrogen peroxide as a green oxidant and water as the only byproduct. acs.orgscilit.com
| Green Approach | Methodology | Key Advantages | Example Application | Reference(s) |
| Aqueous Conditions | Synthesis from diazonium salts in aqueous acid | Avoids hazardous organic solvents, product precipitates | Preparation of aryl sulfonyl chlorides | researchgate.net |
| Microwave-Assisted | Conversion of bromides to sodium sulfonate precursors | Drastically reduced reaction times, improved yields | Synthesis of sulfonyl chloride precursors | nih.gov |
| Ionic Liquids | Use of ILs as solvent/catalyst | Low volatility, recyclability, enhanced reaction rates | Fischer indole synthesis | researchgate.net |
| Eco-friendly Catalysts | Recyclable hexamolybdate with H₂O₂ | Sustainable catalyst, green oxidant, water byproduct | Synthesis of 3-sulfonylindoles | acs.orgscilit.com |
Solid-Phase Synthetic Strategies for Indole Derivatives with Sulfonyl Linkers
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of libraries of compounds for high-throughput screening in drug discovery. This methodology has been applied to the synthesis of indole derivatives, where a sulfonyl group can act as a versatile linker to the solid support.
In one strategy, a traceless N-sulfonyl linker is employed. The synthesis begins with the attachment of the linker to the resin. A palladium-mediated coupling and subsequent intramolecular indole cyclization of a terminal alkyne with the resin-bound substrate builds the indole core. The final indole product is then cleaved from the solid support under mild conditions, leaving no trace of the linker on the final molecule. This approach benefits from a dual activation process derived from the N-sulfonyl linker. researchgate.net
The Fischer indole synthesis has also been adapted for the solid phase to create 2,3-disubstituted indoles. nih.gov In this method, a "traceless" silicon linker is used, and the final product is cleaved from the support using trifluoroacetic acid (TFA). The strategic placement of an oxygen atom within the spacer/linker can enhance solvation, improving reaction efficiency on the solid phase. nih.gov These solid-phase strategies, particularly those utilizing sulfonyl linkers, provide an efficient and automatable route to generate diverse libraries of sulfonated indole derivatives for biological evaluation.
Reactivity and Mechanistic Transformations of 6 Chloro 1h Indole 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives.
Amidation with Primary and Secondary Amines to Yield Sulfonamides
The reaction of 6-chloro-1H-indole-3-sulfonyl chloride with primary and secondary amines is a well-established method for the synthesis of N-substituted 6-chloro-1H-indole-3-sulfonamides. This amidation reaction typically proceeds under basic conditions, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride generated during the reaction.
In a typical procedure, this compound is treated with an amine in a suitable solvent, such as pyridine, often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For instance, the reaction with 3,6-difluoro-5-(2-fluoroethoxy)pyridin-2-amine in pyridine with a catalytic amount of DMAP at elevated temperatures has been reported to yield the corresponding sulfonamide. google.com Similarly, reactions with other substituted amines can be achieved under similar conditions. google.com
The general mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of a chloride ion to form a protonated sulfonamide intermediate. The added base then deprotonates this intermediate to afford the final sulfonamide product.
Table 1: Examples of Amidation Reactions of this compound with Amines This table is generated based on available data and general synthetic procedures.
| Amine | Base/Catalyst | Solvent | Temperature (°C) | Product | Reference |
| 3,6-difluoro-5-(2-fluoroethoxy)pyridin-2-amine | DMAP | Pyridine | 100 | 6-chloro-N-(3,6-difluoro-5-(2-fluoroethoxy)pyridin-2-yl)-1H-indole-3-sulfonamide | google.com |
| 5-chloro-1-(2-chloroethyl)-1H-pyrazol-4-amine | DMAP | Pyridine | 90 | N-(5-chloro-1-(2-chloroethyl)-1H-pyrazol-4-yl)-6-chloro-1H-indole-3-sulfonamide |
Esterification with Alcohols to Form Sulfonate Esters
While specific examples of the esterification of this compound with alcohols to form sulfonate esters are not extensively detailed in the reviewed literature, this reaction is a fundamental transformation for sulfonyl chlorides. The process, analogous to amidation, involves the nucleophilic attack of an alcohol on the sulfonyl chloride group. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. The resulting sulfonate esters are valuable as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.
Reactions with Thiols to Generate Thioethers
The reaction of sulfonyl chlorides with thiols to form thioethers is not a direct or common transformation. Generally, sulfonyl chlorides react with thiols to form thiosulfonates. The formation of thioethers would require a reduction of the sulfonyl chloride to a sulfenyl chloride, followed by reaction with a thiol, or a more complex multi-step synthesis. No specific examples of this compound reacting directly with thiols to form thioethers were found in the surveyed literature.
Cross-Coupling and Coupling Reactions
The indole (B1671886) nucleus of this compound can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions of the indole ring.
Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the sulfonyl chloride group itself can sometimes participate in coupling reactions, it is more common for other functionalities on the indole ring, such as a halogen atom, to be the site of palladium-catalyzed transformations.
For instance, a bromo-substituted derivative, 5-bromo-6-chloro-1H-indole, is a precursor for this compound. googleapis.com This bromo-substituted indole can undergo Suzuki-type coupling reactions in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base to introduce aryl or other groups at the 5-position. Following such a coupling reaction, the indole can then be sulfonylated to produce a variety of 5-substituted-6-chloro-1H-indole-3-sulfonyl chlorides.
While direct palladium-catalyzed cross-coupling reactions involving the sulfonyl chloride group of this compound are not explicitly detailed, the broader field of sulfonyl chloride chemistry includes examples of their use as coupling partners in reactions like the Suzuki-Miyaura coupling, albeit less commonly than aryl halides.
Alternative Metal-Catalyzed Coupling Reactions
The surveyed literature did not provide specific examples of alternative metal-catalyzed coupling reactions, such as those employing copper or nickel catalysts, directly involving this compound as a substrate. However, the field of metal-catalyzed cross-coupling is vast, and it is conceivable that this compound could participate in such reactions under appropriate conditions, for instance, through activation of the C-Cl bond on the indole ring.
Regioselective Functionalization
Detailed studies on the regioselective functionalization of this compound are not extensively documented in publicly available literature. However, insights into the regiochemical outcomes of reactions on the closely related 6-chloroindole (B17816) scaffold can be drawn from studies on similar derivatives. A notable example is the regioselective C-H functionalization of 6-chloro-1H-indole-3-carbaldehyde, which provides a strong indication of the potential reactivity patterns for the analogous sulfonyl chloride.
Recent research has demonstrated a copper-mediated C4–H sulfonylation of various indole-3-carbaldehydes, including a 6-chloro substituted derivative. acs.org This transformation highlights the feasibility of selectively functionalizing the C4 position of the 6-chloroindole core.
The reaction of 6-chloro-1H-indole-3-carbaldehyde with a sulfonylation reagent, facilitated by a copper catalyst and a transient directing group, leads to the formation of a C-S bond exclusively at the C4 position. This regioselectivity is significant as it demonstrates a method to introduce substituents onto the benzene (B151609) ring of the indole, a process that can be challenging due to the inherent reactivity of the pyrrole (B145914) moiety.
The table below summarizes the key aspects of this regioselective C4-sulfonylation on a 6-chloroindole derivative, offering a model for the potential functionalization of this compound.
| Substrate | Reagent | Catalyst System | Position of Functionalization | Product | Significance |
|---|---|---|---|---|---|
| 6-chloro-1H-indole-3-carbaldehyde | Sodium benzenesulfinate | Copper catalyst with a transient directing group (β-alanine) | C4 | 4-(phenylsulfonyl)-6-chloro-1H-indole-3-carbaldehyde | Demonstrates selective C-H activation and functionalization at the C4 position of the 6-chloroindole nucleus. acs.org |
This observed C4-selectivity in the presence of a C6-chloro substituent on a related indole-3-substituted system suggests that similar regiochemical control could potentially be achieved for this compound. The electronic and steric environment created by the existing substituents likely plays a crucial role in directing the incoming functional group to the C4 position. Further research is necessary to confirm if this regioselectivity holds true for the sulfonyl chloride derivative and to explore the full scope of its regioselective transformations.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-1H-indole-3-sulfonyl chloride, and how are reaction conditions optimized?
The synthesis typically involves sulfonation of 6-chloro-1H-indole intermediates using chlorosulfonic acid or sulfuryl chloride under controlled anhydrous conditions. For example, sulfonyl chloride formation can be achieved by reacting the indole derivative with excess sulfuryl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural confirmation?
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to confirm indole backbone and sulfonyl chloride functional groups (e.g., sulfonyl Cl protons at δ 7.2–7.5 ppm) .
- IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride presence .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm (≥95% purity threshold) .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?
The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers. For instance, coupling with anilines in DMF using Et₃N as a base yields sulfonamide derivatives . Kinetic studies suggest reaction rates depend on nucleophile strength and solvent polarity, with aprotic solvents (e.g., THF) favoring faster substitution .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in sulfonamide formation reactions?
Low yields often stem from moisture sensitivity or competing hydrolysis. Strategies include:
Q. What computational methods are suitable for predicting reactivity or docking studies with biological targets?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the sulfonyl chloride group, predicting electrophilic sites for nucleophilic attack . Molecular docking (AutoDock Vina) can simulate interactions with enzyme active sites, such as tyrosine kinases, to guide medicinal chemistry applications .
Q. How should contradictions in spectroscopic data (e.g., unexpected 1^11H NMR shifts) be resolved?
Contradictions may arise from solvent effects, tautomerism, or impurities. Methodological steps:
- Re-run NMR in multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Compare experimental data with computed spectra (e.g., ACD/Labs or ChemDraw predictions).
- Perform HSQC/HMBC NMR to confirm coupling patterns and rule out impurities .
Q. What strategies optimize regioselectivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
